molecular formula C19H20N2O2S B10973467 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B10973467
M. Wt: 340.4 g/mol
InChI Key: PZXFGPXLLSGRSI-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a propanamide side chain bearing a 4-methoxyphenyl moiety. Its design leverages the electron-donating 4-methoxyphenyl group to enhance receptor affinity and metabolic stability compared to peptide-based alternatives.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H20N2O2S/c1-23-14-9-6-13(7-10-14)8-11-18(22)21-19-16(12-20)15-4-2-3-5-17(15)24-19/h6-7,9-10H,2-5,8,11H2,1H3,(H,21,22)

InChI Key

PZXFGPXLLSGRSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction

Procedure :

  • Dissolve 3-(4-methoxyphenyl)propanoyl chloride (1.2 eq) in dichloromethane (DCM).

  • Add dropwise to a solution of 3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-amine (1 eq) and triethylamine (2 eq) in DCM at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Extract with water, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Yield : 70–78%.
Advantages : Mild conditions, minimal side products.

DMF-Mediated Coupling

Procedure :

  • Combine equimolar amounts of the amine and acyl chloride in dry DMF.

  • Add potassium hydroxide (1.5 eq) and heat at 60°C for 12 hours.

  • Concentrate under vacuum, triturate with cold water, and filter.

Yield : 65–72%.
Advantages : Higher solubility of reactants in DMF improves reaction efficiency.

Solid-Phase Synthesis for High-Throughput Production

A patent describes immobilizing the tetrahydrobenzothiophene amine on Wang resin, followed by acylation with 3-(4-methoxyphenyl)propanoyl chloride in the presence of HOBt/DIC. Cleavage with trifluoroacetic acid (TFA) yields the product with >90% purity after HPLC.

Optimization and Comparative Analysis

Method Conditions Yield Purity Key Advantages
Schotten-BaumannDCM, 0°C → RT, 6h70–78%95–98%Scalable, minimal side reactions
DMF-MediatedDMF, 60°C, 12h65–72%90–95%Suitable for bulk synthesis
Solid-PhaseWang resin, HOBt/DIC85–90%>90%High purity, automated compatibility

Key Findings :

  • The Schotten-Baumann method is preferred for lab-scale synthesis due to its simplicity and high yield.

  • Solid-phase synthesis, while costlier, is optimal for generating analogs in drug discovery pipelines.

Characterization and Quality Control

Synthesized batches are validated using:

  • ¹H NMR (DMSO-d₆): δ 1.77–1.82 (m, 4H, cyclohexyl CH₂), 2.71 (t, J = 7.7 Hz, 2H, propanamide CH₂), 3.70 (s, 3H, OCH₃).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • LC-MS : [M+H]⁺ = 340.44 (calculated), 340.42 (observed).

Challenges and Solutions

  • Low Solubility of Intermediate : Using polar aprotic solvents (e.g., DMF) enhances reactivity.

  • Cyanation Side Reactions : Substituting CuCN with Zn(CN)₂ reduces toxicity and improves yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Structural Features

The compound features a benzothiophene core with a cyano group and a methoxyphenyl substituent, contributing to its unique chemical properties and biological activities.

Pharmaceutical Research

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide has shown promise in pharmaceutical research due to its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Mechanistic studies indicate that it induces apoptosis (programmed cell death) and inhibits cell proliferation through modulation of key signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Research has focused on the biological activities of this compound:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could lead to reduced tumor growth and enhanced therapeutic outcomes in cancer treatment .
  • Anti-inflammatory Effects : In vitro and in vivo studies have indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Cancer Cell Line Studies

A series of in vitro experiments were conducted using human cancer cell lines. The findings revealed significant cytotoxicity at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest. Notably, comparative studies indicated that this compound was more effective than standard chemotherapeutic agents in certain cancer types .

Antimicrobial Efficacy

In a study evaluating its activity against MRSA, the compound demonstrated promising results with minimum inhibitory concentrations (MIC) lower than those observed for traditional antibiotics. This suggests potential utility in treating antibiotic-resistant infections .

Inflammatory Disease Models

In animal models of arthritis, administration of the compound resulted in significant reductions in swelling and pain scores compared to control groups. These findings support its potential application in managing inflammatory conditions .

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it may involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Side Chain

The 4-methoxyphenyl group distinguishes this compound from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:

Compound 9 (N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolyl)propanamide)
  • Substituent : p-Tolyl (methyl group instead of methoxy).
  • Highlighted in the same VPAC1 receptor study as compound 10, suggesting substituent polarity impacts target engagement .
VIk (N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide)
  • Substituent : Chromen-3-yloxy linked to propanamide.
  • Properties: Bulkier structure with a fused chromene ring; evaluated for adenosine A2B receptor activity. Melting point (240–242°C) and higher molecular weight (445 Da) suggest reduced solubility compared to the target compound .

Variations in the Benzothiophene Core

38b ((2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide)
  • Core Modification : Prop-2-enamide linkage instead of propanamide.
  • Reported telomerase inhibition activity (52.99% yield, m.p. 204–206°C) but lacks direct comparison to the target compound’s VPAC1 affinity .
36b ((2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide)
  • Substituent : Naphthalen-2-yl group.
  • Properties : Extended aromatic system increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Synthesized in 53.69% yield with spectroscopic data confirming structure .

Functional Group Replacements

1130-0098 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-4-nitrobenzamide)
  • Modification : Benzamide replaces propanamide; nitro and methyl groups at positions 3 and 4.
  • Properties : Nitro group introduces strong electron-withdrawing effects, altering electronic distribution. Used in screening libraries, suggesting divergent biological targets compared to the methoxyphenylpropanamide analog .
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
  • Modification : Pyrazine-2-carboxamide substituent.
  • Properties : Exhibits antibacterial activity via inhibition of bacterial DNA helicases. Demonstrates the scaffold’s adaptability across therapeutic areas .

Comparative Data Table

Compound Name / ID Substituent/R-Group Key Properties Biological Activity Reference
Target Compound 4-Methoxyphenylpropanamide VPAC1 ligand; PET imaging candidate Receptor binding
Compound 9 p-Tolylpropanamide Lower polarity vs. target VPAC1 binding (comparative)
38b Benzodioxol-prop-2-enamide Telomerase inhibition Antiproliferative
VIk Chromen-3-yloxypropanamide High m.p. (240–242°C) Adenosine A2B receptor
1130-0098 3-Methyl-4-nitrobenzamide Electron-withdrawing nitro group Screening compound
36b Naphthalen-2-ylprop-2-enamide Enhanced hydrophobicity Undisclosed

Key Findings and Implications

  • Substituent Effects: The 4-methoxyphenyl group optimizes receptor binding for VPAC1, as seen in compound 10, whereas bulkier groups (e.g., chromen-3-yloxy) may shift activity to other targets like adenosine receptors .
  • Core Flexibility : The tetrahydrobenzothiophene core tolerates diverse modifications, enabling applications in oncology (telomerase inhibition) and microbiology (antibacterial activity) .
  • Synthetic Accessibility : Yields for analogs range from 40–65%, with the target compound’s synthesis efficiency unstated but inferred to align with general methods .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23_{23}H24_{24}N4_{4}OS2_{2}
  • Molecular Weight : 436.59 g/mol
  • CAS Number : 443120-82-9

Research indicates that this compound acts as a selective inhibitor of JNK (c-Jun N-terminal kinase) pathways. Specifically, it has shown potent inhibition against JNK2 and JNK3 kinases with pIC50 values of 6.7 and 6.6 respectively, while maintaining selectivity against other MAPK family members such as JNK1, p38alpha, and ERK2 . The unique binding mode involves the 3-cyano group interacting with the hinge region of the ATP-binding site, suggesting a targeted approach in inhibiting these kinases.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Details
Inhibition of JNK Kinases Potent inhibitors with significant selectivity within the MAPK family .
Anti-inflammatory Effects Potential to modulate inflammatory responses through JNK pathway inhibition .
Neuroprotective Properties May offer protective effects in neurodegenerative models by targeting stress-induced pathways .

Case Studies and Research Findings

  • In vitro Studies : In cell line assays, compounds similar to this compound demonstrated significant reductions in cell apoptosis induced by oxidative stress. These findings suggest a potential role in neuroprotection and anti-apoptotic mechanisms .
  • Animal Models : In rodent models of inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines. This supports its potential as an anti-inflammatory agent that could be beneficial in conditions such as rheumatoid arthritis or other inflammatory diseases .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in vivo. The compound exhibits a half-life suitable for therapeutic use, although further studies are needed to fully elucidate its metabolic pathways .

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsYield RangeKey Challenges
CyanationBrCN, NaHCO₃, DMF, 0–5°C60–70%Competing side reactions with amine groups
AmidationEDC, HOBt, DCM, RT75–85%Steric hindrance from tetrahydrobenzothiophene ring

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations are critical:

  • Transition State Analysis : Identify energy barriers for key steps (e.g., amide bond formation) using software like Gaussian or ORCA .
  • Solvent Effects : Predict optimal solvents via COSMO-RS models to enhance reaction efficiency and reduce byproducts .
  • Parameter Optimization : Machine learning (e.g., Bayesian optimization) to narrow down temperature, catalyst loading, and stoichiometry .

Q. Example Workflow :

Generate initial dataset from pilot reactions.

Train ML models on variables (e.g., solvent polarity, temperature).

Validate predictions with controlled experiments .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyano group at C3 of benzothiophene, methoxyphenyl at propanamide chain) .
  • Mass Spectrometry : High-resolution LC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, though challenges arise from poor crystallinity in tetrahydrobenzothiophene derivatives .

Advanced: How to resolve discrepancies in logP predictions vs. experimental measurements for this compound?

Methodological Answer:
Discrepancies often stem from unaccounted molecular interactions:

  • Correction Factors (CMs) : Apply additive corrections for hydrogen bonding (+3 CM per bond), steric effects (-2 CM for tetrahydro ring), and resonance (+3 CM for amide-cyano interactions) .
  • Experimental Validation : Use shake-flask method with octanol/water partitioning, followed by HPLC quantification .

Q. Table 2: logP Calculation Adjustments

FactorContribution (CM)Example Source
Hydrogen bonds+3 per bondIntermolecular H-bonding in amide group
Steric hindrance-2Tetrahydrobenzothiophene ring
Resonance+3NHC(O)-cyano conjugation

Advanced: What strategies address contradictory bioactivity data across in vitro vs. in vivo studies?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites impacting in vivo results .
  • Protein Binding Assays : Evaluate serum albumin binding via equilibrium dialysis to explain reduced efficacy in vivo .
  • Dose-Response Modeling : Apply Hill equation to reconcile potency differences under varying cellular contexts .

Basic: What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • logP : Predicted ~3.2 (lipophilic due to benzothiophene and methoxyphenyl groups), requiring DMSO or PEG-based vehicles for in vitro assays .
  • pKa : Amide proton (pKa ~10.5) and cyano group (non-ionizable) dictate pH-dependent solubility .
  • Degradation Pathways : Hydrolysis of amide bond under acidic/alkaline conditions; stabilize via lyophilization .

Advanced: How to design a factorial experiment for optimizing catalytic amidation?

Methodological Answer:
A 2³ factorial design evaluates three variables (catalyst loading, temperature, solvent polarity):

  • Factors and Levels :
    • Catalyst: 0.5 vs. 1.0 mol%
    • Temperature: 25°C vs. 50°C
    • Solvent: DCM vs. THF
  • Response Variables : Yield, purity, reaction time .
  • Analysis : ANOVA to identify significant interactions (e.g., solvent-polarity × temperature) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize amide-containing waste with dilute HCl before disposal .

Advanced: How to validate intermolecular interactions using spectroscopic and computational tools?

Methodological Answer:

  • FT-IR and Raman : Detect hydrogen bonding (amide N-H stretch at ~3300 cm⁻¹) and π-π stacking (benzothiophene-methoxyphenyl) .
  • Molecular Dynamics (MD) : Simulate interaction energies between the compound and target proteins (e.g., kinases) using GROMACS .

Advanced: What reactor design principles improve scalability of its synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps .
  • Membrane Separation : Integrate nanofiltration to recover catalysts and reduce waste .
  • Process Analytical Technology (PAT) : Use inline IR sensors for real-time monitoring of cyano group incorporation .

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